Product packaging for Caerin-1.6(Cat. No.:)

Caerin-1.6

Cat. No.: B1577642
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caerin-1.6 is a member of the caerin peptide family, a class of naturally derived host-defense peptides isolated from the skin secretions of Australian tree frogs of the genus Litoria . These peptides are a key subject of scientific investigation due to their multifunctional activities in host defense, offering a promising avenue for addressing the global crisis of antibiotic resistance and the need for novel anticancer strategies . As part of the caerin 1 family, this compound is characterized by its predicted helix-hinge-helix secondary structure, which confers strong amphipathic properties . This structure is critical for the peptide's ability to interact with and disrupt microbial membranes, a primary mechanism by which related peptides like Caerin 1.1 and 1.9 exert their rapid bactericidal effects . This mechanism presents a low propensity for resistance development, making it a compelling candidate for research into new anti-infectives . While specific MIC data for this compound is not yet widely published in the scientific literature, studies on its family members demonstrate potent, broad-spectrum activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, including multiple antibiotic-resistant (MAR) strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Beyond their direct antimicrobial activity, caerin peptides are also under investigation for their immunomodulatory functions and their potential to suppress tumor growth, highlighting their value in oncology and immunology research . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available scientific literature on the caerin peptide family to inform their experimental design with this compound.

Properties

bioactivity

Antibacterial

sequence

GLFSVLGAVAKHVLPHVVPVIAEK

Origin of Product

United States

Biosynthetic Pathways and Molecular Genetics of Caerin 1.6

Gene Cloning and Elucidation of Precursor Protein Architecture

The molecular blueprint for Caerin-1.6 is encoded within a specific gene that is transcribed and translated into a larger precursor protein, often referred to as a prepropeptide. Through the application of gene cloning techniques, researchers have been able to isolate and sequence the mRNA from the frog's skin, thereby deducing the primary structure of this precursor.

The architecture of the this compound precursor protein is characteristic of many amphibian antimicrobial peptides, exhibiting a tripartite structure. ias.ac.in This structure consists of:

A Signal Peptide: This N-terminal sequence of approximately 22 amino acids acts as a molecular guide, directing the nascent polypeptide chain into the endoplasmic reticulum for further processing and secretion.

An Acidic Propeptide: Following the signal peptide is a region of 16-27 acidic amino acid residues. This domain is thought to play a role in the correct folding of the precursor and may also serve to neutralize the charge of the C-terminal antimicrobial peptide, rendering it inactive and preventing self-toxicity within the host's cells.

The Mature this compound Sequence: The C-terminal region of the precursor contains the 25-amino acid sequence of the mature this compound peptide.

The gene encoding this precursor typically spans two exons separated by an intron. The first exon encodes the signal peptide, while the second exon contains the genetic information for the acidic propeptide and the mature this compound sequence. ias.ac.in

Table 1: Architecture of the this compound Precursor Protein
DomainApproximate Length (Amino Acids)Primary Function
Signal Peptide~22Directs the precursor to the secretory pathway.
Acidic Propeptide16-27Assists in proper folding and neutralizes the mature peptide.
Mature this compound25The biologically active antimicrobial peptide.

Post-Translational Modification Mechanisms and Peptide Maturation

For the precursor protein to become the active this compound peptide, it must undergo a series of enzymatic modifications. These post-translational modifications are critical for its biological function. The maturation process involves two key steps:

Proteolytic Cleavage: The precursor protein is cleaved at specific sites to release the mature peptide from the signal and acidic propeptide regions. This cleavage is typically carried out by proprotein convertases, a family of endoproteases that recognize and cut at specific amino acid motifs flanking the mature peptide sequence.

C-terminal Amidation: A hallmark of many bioactive peptides, including this compound, is the amidation of the C-terminal amino acid. This modification is crucial for the peptide's antimicrobial activity and stability. The amidation process is catalyzed by a bifunctional enzyme known as Peptidylglycine alpha-amidating monooxygenase (PAM) . nih.govwikipedia.org PAM performs this modification in a two-step reaction:

The peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of PAM first hydroxylates the C-terminal glycine (B1666218) residue of the peptide. embopress.orgnih.gov

Then, the peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain of PAM cleaves the hydroxylated glycine, leaving an amidated C-terminus. nih.gov

Table 2: Key Enzymes in this compound Maturation
EnzymeFunctionSubstrateProduct
Proprotein ConvertasesProteolytic cleavage of the precursor protein.Prepro-Caerin-1.6Glycine-extended this compound
Peptidylglycine alpha-amidating monooxygenase (PAM)C-terminal amidation.Glycine-extended this compoundMature, amidated this compound

Transcriptional Regulation and Expressional Control of this compound Genes

The expression of the this compound gene is tightly regulated to ensure that the peptide is produced when needed, for instance, in response to injury or infection. The control of gene expression occurs primarily at the transcriptional level, governed by the interaction of transcription factors with specific regulatory elements in the gene's promoter region.

Studies on amphibian antimicrobial peptide genes have identified several key regulatory elements and transcription factors. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors has been shown to activate the promoters of antimicrobial peptide genes in frogs. This suggests that the signaling pathways that lead to the activation of NF-κB, which are often triggered by pathogenic stimuli, play a crucial role in inducing the expression of peptides like this compound.

Furthermore, binding motifs for other transcription factors, such as NF-IL6 (nuclear factor for interleukin-6 expression) , which is a member of the C/EBP (CCAAT/enhancer-binding protein) family, have also been identified in the promoter regions of some amphibian antimicrobial peptide genes. plos.org The presence of these different transcription factor binding sites indicates that the expression of this compound is likely controlled by a complex interplay of different signaling pathways, allowing for a finely tuned response to various environmental threats.

Comparative Genomics and Phylogeny of Caerin Gene Families

This compound belongs to a larger family of related peptides, the Caerins, which exhibit sequence similarity but also variations that can influence their antimicrobial spectrum and potency. The evolution of this gene family is a dynamic process driven by gene duplication and subsequent divergence.

Comparative genomic studies suggest that the diversity of the Caerin gene family arose from gene duplication events, which create redundant copies of a gene. nih.gov These duplicate genes are then subject to different evolutionary pressures, leading to several possible outcomes:

Neofunctionalization: One of the gene copies acquires a new function through mutation, while the other retains the original function.

Subfunctionalization: The original functions of the ancestral gene are partitioned between the two duplicate genes.

Gene Loss: One of the gene copies may be lost due to accumulating deleterious mutations.

Advanced Structural Characterization and Conformational Dynamics of Caerin 1.6

High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, CD)

High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, are crucial for determining the solution structure and conformational properties of peptides like Caerin-1.6.

NMR spectroscopy can provide detailed atomic-level information about the three-dimensional structure of peptides in solution or in membrane-mimetic environments nih.gov. Two-dimensional NMR techniques, in conjunction with restrained molecular dynamics calculations, have been used to determine the three-dimensional structures of caerin peptides, including insights into their flexible regions nih.gov.

CD spectroscopy is widely used to analyze the secondary structure content of proteins and peptides ntu.edu.sgbiorxiv.org. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules ntu.edu.sg. CD spectra can indicate the presence and relative proportions of different secondary structures, such as alpha-helices, beta-sheets, and random coils ntu.edu.sgbiorxiv.org. For caerin 1 peptides, CD studies in membrane-mimetic environments have shown that these peptides are promoted to form an alpha-helical secondary structure usc.edu.au. CD spectroscopy can also be used to study conformational changes induced by environmental conditions or interactions with other molecules ntu.edu.sg.

Molecular Dynamics Simulations and Computational Modeling of this compound Structural States

Molecular dynamics (MD) simulations and computational modeling play a vital role in understanding the dynamic behavior and structural states of peptides like this compound at an atomic level elsevier.comnih.gov. These methods can complement experimental techniques by providing insights into conformational changes, peptide-membrane interactions, and the influence of the environment on peptide structure nih.govacs.org.

Computational studies, including in silico docking analysis, have been used to investigate the interaction of this compound with target molecules, such as viral proteins researchgate.netnih.gov. These simulations can predict the binding affinity and interaction sites, providing valuable information about the potential mechanisms of action researchgate.netnih.gov. For instance, in silico studies have shown that this compound can interact with specific residues on viral spike proteins researchgate.netnih.gov.

Computational modeling can also be used to predict and refine the three-dimensional structures of peptides, particularly when experimental data are limited nih.govnih.gov. Homology modeling, for example, can be used to build structural models based on known structures of related peptides acs.org. MD simulations can then be used to assess the stability of these predicted structures in various environments and to explore their conformational landscape acs.orgplos.org.

Alpha-Helical Architecture and Flexible Hinge Region Analysis in this compound

Caerin 1 peptides, including this compound, are known to adopt an alpha-helical conformation, particularly in membrane-mimetic environments usc.edu.auresearchgate.net. This alpha-helical structure is often separated by a flexible hinge region nih.gov. In the case of Caerin-1.1, this hinge region is maintained by proline residues nih.gov. The helix-hinge-helix structure allows for flexibility and proper orientation of the peptide within the membrane usc.edu.au.

Analysis of the alpha-helical architecture involves determining the extent and stability of the helical segments. The amphipathic nature of the alpha-helix, with distinct hydrophobic and hydrophilic faces, is crucial for the interaction of caerins with lipid membranes usc.edu.au.

The flexible hinge region is critical for the biological activity of caerin peptides nih.govusc.edu.au. Studies on Caerin-1.1 have shown that modifications to the proline residues in the hinge region can significantly affect the peptide's conformation and reduce its antibacterial activity nih.govusc.edu.au. This highlights the importance of the hinge region's flexibility for the peptide's ability to interact effectively with the bacterial membrane and exert its effects nih.govusc.edu.au.

Structural Homology and Divergence Analysis with Related Peptides

This compound belongs to the caerin 1 family of peptides, which share a similar primary structure with variations in a few amino acid residues nih.gov. Analyzing the structural homology and divergence between this compound and other related peptides, such as other caerins (e.g., Caerin-1.1, Caerin-1.10) and other amphibian antimicrobial peptides (e.g., magainins, temporins, dermaseptins), can provide insights into the structural determinants of their varying activities and specificities researchgate.netresearchgate.net.

For example, while many caerin 1 peptides exhibit broad-spectrum antibacterial activity, their potency against different bacterial species can vary iiitd.edu.in. Comparing the structures and activities of these closely related peptides helps in understanding the structure-activity relationships within the caerin family researchgate.netminia.edu.eg. Structural comparisons with peptides from other families, like magainins or dermaseptins, which also adopt alpha-helical structures and interact with membranes, can reveal common structural motifs important for antimicrobial activity and divergent features that contribute to their unique properties researchgate.netresearchgate.netnih.gov.

Mechanistic Dissection of Caerin 1.6 Biological Activities

Elucidation of Anti-Pathogen Mechanisms of Action

The anti-pathogen efficacy of Caerin-1.6 and other caerin 1 peptides is largely attributed to their ability to interact with and disrupt microbial structures and functions. These peptides are typically cationic and amphipathic, characteristics crucial for their interaction with negatively charged microbial membranes. nih.govusc.edu.aumdpi.com

Membrane Interaction and Permeabilization Strategies of this compound

Caerin 1 peptides, including this compound, are understood to exert their bactericidal effects primarily through interactions with bacterial membranes. nih.govusc.edu.au The cationic nature of these peptides facilitates electrostatic attraction to the predominantly negatively charged surface of bacterial membranes, which is rich in anionic lipids like phosphatidylglycerol and cardiolipin, in contrast to the zwitterionic membranes of mammalian cells. nih.govusc.edu.au This selective interaction is a key factor in their preferential toxicity towards bacteria over host cells. nih.govusc.edu.au

Upon binding to the bacterial membrane, caerin 1 peptides are thought to induce membrane perturbation, leading to increased permeability. nih.govusc.edu.au While the precise models of membrane disruption can vary among AMPs (e.g., barrel-stave, toroidal pore, carpet models), the end result is the disruption of membrane integrity, dissipation of ion gradients, and leakage of essential intracellular components, ultimately leading to cell death. nih.gov This membrane-active mechanism is considered a significant contributor to the low propensity for resistance development observed with AMPs compared to conventional antibiotics that target specific cellular processes. usc.edu.au

Inhibition of Essential Microbial Physiological Processes by this compound

Beyond direct membrane disruption, the translocation of caerin 1 peptides across the permeabilized membrane may allow them to interact with intracellular targets, inhibiting essential microbial physiological processes. nih.govresearchgate.net While specific intracellular targets for this compound have not been extensively detailed, studies on other AMPs suggest potential mechanisms such as the inhibition of cell wall synthesis, nucleic acid synthesis (DNA and RNA), and protein synthesis by interacting with ribosomes or other components of the translational machinery. nih.govotago.ac.nz The ability of these peptides to reach the cytoplasm after membrane interaction broadens their potential to interfere with vital microbial functions necessary for survival and replication. nih.govresearchgate.net

Direct Interactions of this compound with Microbial Macromolecules

This compound has been shown to engage in direct interactions with microbial macromolecules, notably viral proteins. An in silico study indicated that this compound, along with Caerin-1.10, exhibits high affinity for the spike surface viral protein (Sgp) of SARS-CoV-2. nih.govresearchgate.net This interaction was specifically observed with the Arg995 residue located in the S2 subunit of the spike protein. nih.govresearchgate.net The S2 subunit plays a critical role in viral fusion with the host cell membrane and subsequent entry. nih.gov

Other members of the caerin 1 family have also demonstrated interactions with viral components. For instance, Caerin 1.2, 1.9, 1.10, and 1.20 have shown effectiveness against HIV by disrupting the viral envelope, which is composed of lipids and proteins. mdpi.com This suggests a broader capacity of caerin 1 peptides to interact directly with the structural components of viruses.

Mechanisms of this compound in Preventing Viral Entry and Replication (e.g., SARS-CoV-2 spike protein interaction)

The interaction of this compound with the SARS-CoV-2 spike protein suggests a mechanism for preventing viral entry into host cells. The spike protein is essential for the virus to bind to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and facilitate membrane fusion. nih.gov By interacting with the S2 subunit, particularly at Arg995, this compound may interfere with the conformational changes required for membrane fusion or reduce the affinity of the spike protein for the ACE2 receptor. nih.govresearchgate.net This proposed mechanism could potentially block viral fusion and entry, thereby inhibiting the initial stages of viral infection and replication. nih.gov

Studies on other caerin 1 peptides against HIV have also highlighted their ability to disrupt the viral envelope, a crucial step in preventing the virus from entering target cells and initiating replication. mdpi.com This indicates that membrane disruption is a potential antiviral mechanism employed by caerin 1 peptides against enveloped viruses.

Cellular Interactions and Intracellular Signaling Pathway Modulation

Investigation into the interactions of this compound with host cells is important for understanding its selectivity and potential broader biological effects.

Investigation of this compound Receptor-Mediated Binding and Cellular Uptake

While the primary mechanism of action of caerin 1 peptides against microbes involves direct membrane interaction, their interactions with host cells are also relevant. Cationic AMPs generally exhibit lower toxicity to mammalian cells, which have predominantly neutral membranes, compared to bacterial cells with negatively charged membranes. nih.govusc.edu.au

Immunomodulatory Mechanisms of this compound in Pre-clinical Models

Research into the immunomodulatory mechanisms of caerin peptides, including this compound, in pre-clinical models suggests a role in modulating the immune response, particularly within the tumor microenvironment. Studies on other caerin 1 peptides, such as caerin 1.1 and caerin 1.9, have shown their ability to enhance anti-tumor immunity. This is potentially achieved by improving the tumor microenvironment and activating specific signaling pathways within immune cells.

Single-cell RNA sequencing analysis has provided insights into how caerin 1.1 and caerin 1.9 influence immune cell populations. These peptides have been observed to upregulate the populations of immune-activating macrophages (M1 phenotype) and natural killer (NK) cells, while simultaneously reducing the number of immunosuppressive macrophages (M2 phenotype) and pro-tumorigenic B cells nih.gov. Macrophages from caerin-treated mice have been reported to secrete high levels of IL-12 and low levels of IL-10 and IL-6 nih.gov. The immunomodulating ability of caerin 1 peptides positions them as potential candidates for inhibiting tumor cell proliferation by improving the immune-suppressive tumor microenvironment usc.edu.au.

While much of the detailed immunomodulatory work in pre-clinical models has focused on caerin 1.1 and 1.9, the shared characteristics within the caerin 1 family suggest that this compound may exhibit similar properties. Further research specifically on this compound is needed to fully elucidate its precise immunomodulatory mechanisms.

Anti-Proliferative Mechanisms of this compound in Aberrant Cell Lines

Caerin 1 peptides, including this compound, exert cytolytic activity against cancer cells. A primary mechanism involves the perturbation of the cell membrane, similar to their action on bacterial cells usc.edu.au. The selective toxicity towards cancer cells is attributed to differences in membrane composition between normal mammalian cells and malignant cells usc.edu.au. Alterations in lipid composition contribute to charge differences on the cell surface, which can influence the interaction of cationic antimicrobial peptides like caerins usc.edu.au.

Beyond direct membrane disruption, caerin peptides may also induce programmed cell death pathways in cancer cells. Recent studies on caerin 1.1 and 1.9 have demonstrated their ability to induce acute caspase 3/GSDME-mediated pyroptosis in epithelial cancer cell lines such as HeLa, A549, and Huh-7 nih.gov. Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane bubbling, and the release of pro-inflammatory cytokines like IL-18 nih.gov. This process not only directly kills cancer cells but also enhances the immunogenicity of dying cells, potentially improving the effectiveness of immunotherapies nih.gov.

While the direct anti-proliferative mechanisms of this compound on aberrant cell lines are likely to involve membrane interaction, the potential for inducing specific cell death pathways like pyroptosis, as observed with other caerin 1 peptides, warrants further investigation.

Specificity and Selectivity Profiling of this compound Towards Biological Targets

Antimicrobial peptides (AMPs), including the caerin 1 family, are known for their broad spectrum of activity against various microorganisms, yet often exhibit selectivity between microbial and mammalian cells researchgate.net. This selectivity is largely attributed to differences in membrane composition and properties. Bacterial membranes, for instance, are typically more negatively charged than mammalian cell membranes due to the presence of anionic lipids, which favors interaction with cationic AMPs researchgate.net.

For this compound, specificity profiling extends beyond microbial targets to potential interactions with host factors and viral components. An in silico study suggested that this compound, along with caerin 1.10, could interact with the Arg995 residue located in the S2 subunit of the SARS-CoV-2 spike surface viral protein (Sgp) nih.govnih.gov. This interaction site is crucial for viral fusion and entry into host cells via the ACE2 receptor nih.govnih.gov. The study indicated a high affinity of this compound for Sgp and a low affinity for the ACE2 receptor, suggesting a potential mechanism for inhibiting viral entry researchgate.netencyclopedia.pub. This highlights a potential specificity of this compound towards certain viral proteins over host receptors researchgate.net.

Specificity and selectivity are crucial aspects for the therapeutic development of any compound. While the differential interaction with microbial versus mammalian membranes provides a basis for selective toxicity, the potential for specific interactions with viral proteins, as suggested by in silico studies, indicates a more nuanced target profile for this compound.

Mechanisms of Resistance Development to this compound in Pathogenic Microorganisms

A significant advantage of antimicrobial peptides like caerins over conventional antibiotics is their lower propensity for inducing resistance in pathogenic microorganisms nih.govusc.edu.auencyclopedia.pub. This is often attributed to their membrane-targeting mechanisms, which are typically "multihit" in nature, making it more difficult for microorganisms to develop effective countermeasures through single genetic mutations nih.govusc.edu.au.

Unlike many traditional antibiotics that target specific proteins or enzymes, caerin 1 peptides primarily disrupt the integrity of the microbial cell membrane nih.gov. This membrane perturbation can occur through various models, such as the barrel-stave, toroidal-pore, or carpet models, leading to increased membrane permeability, leakage of cellular contents, and ultimately cell death nih.gov. The physical disruption of the membrane presents a more challenging target for resistance development compared to alterations in a single protein target nih.govencyclopedia.pub.

While resistance development to AMPs is generally less common, microorganisms can potentially evolve mechanisms to reduce their susceptibility. These might include modifications to the cell membrane composition to reduce the electrostatic attraction with cationic peptides, enzymatic degradation of the peptide, or efflux pumps to remove the peptide from the cell oup.com. However, the available research on caerin 1 peptides, including studies where bacteria did not induce resistant strains after multiple rounds of culture, supports their low tendency for resistance development usc.edu.au.

The multi-hit nature of membrane disruption by caerin peptides is considered a key factor in their ability to evade the rapid development of resistance observed with many conventional antibiotics nih.govusc.edu.auencyclopedia.pub. Continued monitoring and research are important to fully understand any potential long-term resistance mechanisms that microorganisms might develop against this compound.

Data Tables

Based on the information found, a representative data point regarding the interaction of this compound with a viral target can be presented.

CompoundTarget (in silico)Interaction Site (in silico)Affinity (in silico)
This compoundSARS-CoV-2 Spike protein (Sgp)Arg995 (S2 subunit)High affinity

Note: This table presents data from an in silico study nih.govresearchgate.netnih.gov. Experimental validation is required.

Another potential data point relates to the general antibacterial activity observed for caerin 1 peptides, which would be expected for this compound. However, specific quantitative data (like MIC values) for this compound against a range of bacteria were not prominently available in the search results, with most detailed antibacterial data focusing on other caerin 1 peptides like caerin 1.1 and 1.9.

Pre Clinical Investigations of Caerin 1.6 Efficacy in Defined Biological Systems

In Vitro Efficacy Assessments Against Pathogenic Microorganisms

In vitro studies have been conducted to evaluate the direct effects of Caerin-1.6 on the growth and viability of bacteria, fungi, and viruses.

Broad-Spectrum Anti-Bacterial Efficacy Studies of this compound

Caerin 1 peptides, including this compound, exhibit broad-spectrum antibacterial activity against a wide range of microbial targets. nih.govusc.edu.au This activity is attributed, in part, to their ability to interact with and permeabilize bacterial membranes. nih.govnih.gov While the killing efficacy can vary depending on the specific characteristics and membrane composition of each bacterium, Caerin 1 peptides have shown effectiveness against both Gram-positive and some Gram-negative bacteria. nih.gov Studies comparing Caerin 1.1 and Caerin 1.9 to conventional antibiotics like polymyxin (B74138) B, sodium fusidate, and dalbavancin (B606935) have indicated comparable or superior performance against certain strains, such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govusc.edu.aunih.govusc.edu.au Importantly, unlike some traditional antibiotics, Caerin 1 peptides have demonstrated a low propensity for inducing resistance in bacteria during in vitro culturing. nih.govnih.gov

Anti-Fungal and Anti-Viral Activity Profiling of this compound

Beyond antibacterial effects, the inhibitory capabilities of Caerin 1 peptides, including this compound, have been reported against viruses and fungi. nih.govusc.edu.au Caerin 1 family peptides have shown anti-infective effects by inactivating viruses like HIV with limited toxicity to normal mammalian cells. nih.govusc.edu.auresearchgate.netpsu.edunih.gov Specifically, Caerin 1.1 and Caerin 1.9 have been reported to inhibit HIV infection of T cells and hamper virus transmission from dendritic cells to T cells. nih.govusc.edu.auresearchgate.netnih.gov An in silico study indicated that this compound and Caerin-1.10 highly interacted with a key protein subunit in SARS-CoV-2 essential for viral fusion and entry into host cells, suggesting a potential therapeutic method, although experimental validation is needed. nih.govusc.edu.auresearchgate.netnih.govresearchgate.net The mechanism of viral inactivation may involve directly attacking the viral envelope, leading to the release of viral core proteins and preventing target cell infection. nih.gov This mechanism shares similarities with how these peptides interact with bacterial membranes. nih.gov While studies on the direct antifungal activity of this compound are less detailed in the provided snippets, the Caerin 1 family generally exhibits antifungal properties. usc.edu.au

Anti-Parasitic Efficacy in Cellular Models

While the provided search results broadly mention that host-defense peptides from amphibians can exert defenses against protozoa, specific details regarding the anti-parasitic efficacy of this compound in cellular models were not prominently found within the provided snippets. nih.govusc.edu.auresearchgate.net

Pre-Clinical Efficacy Evaluation in Animal Models of Infection

Pre-clinical studies utilizing animal models have provided evidence for the efficacy of Caerin 1 peptides, particularly Caerin 1.1 and Caerin 1.9, in combating bacterial infections in vivo. Caerin 1.1 and 1.9, formulated in a temperature-sensitive gel, have been shown to inhibit MRSA growth in a murine skin bacterial infection model. nih.govusc.edu.auresearchgate.net These results indicate the potential of Caerin 1 peptides as an alternative to conventional antibiotics in treating skin and soft tissue infections caused by antibiotic-resistant bacteria in living systems. nih.govusc.edu.au While the provided information primarily focuses on bacterial infections in animal models for Caerin 1.1 and 1.9, animal models are widely used for evaluating the efficacy of antimicrobial and antiviral compounds. criver.comnih.gov

In Vitro and Animal Model Studies of this compound Impact on Aberrant Cellular Proliferation

Caerin 1 peptides, including this compound according to broader classifications, have been investigated for their potential anticancer properties. nih.govusc.edu.auresearchgate.netresearchgate.net In vitro studies have demonstrated that Caerin 1.1 and Caerin 1.9 can significantly inhibit the proliferation of various cancer cell lines, including those from cervical, breast, thyroid, and melanoma cancers. nih.govusc.edu.au This selective cytotoxicity towards cancer cells, while having limited toxicity to normal mammalian cells, is a notable characteristic. nih.govusc.edu.au The proposed mechanism involves disrupting cancer cell membranes, similar to their effect on bacteria. usc.edu.au

Animal model studies using tumor-bearing mice have also explored the impact of Caerin 1.1 and 1.9 on tumor growth. Intratumoral injection of these peptides inhibited tumor growth in models like TC-1 and B16. nih.govusc.edu.au This inhibition appears to involve the activation of the adaptive immune system and the presence of T cells. nih.govusc.edu.au Caerin peptides may also modulate the tumor microenvironment and enhance anti-tumor immunity. usc.edu.aunih.govresearchgate.net

Investigation of Synergistic Effects of this compound with Conventional Therapeutic Agents

The potential for synergistic effects between Caerin 1 peptides and conventional therapeutic agents has been explored, particularly in the context of combating antibiotic-resistant bacteria and enhancing cancer therapy. The ability of antimicrobial peptides like Caerin 1 to permeabilize bacterial membranes can play a role in their synergized effects when combined with antibiotics. nih.govusc.edu.au This combined application may offer a strategy to improve bacteria-killing efficacy and reduce the development of antibiotic resistance. nih.govusc.edu.au Studies have shown additive antibacterial effects when Caerin 1.1 and Caerin 1.9 are used together, particularly against resistant strains like MRSA. nih.govnih.govusc.edu.auresearchgate.net

In cancer therapy, synergistic strengthening of tumor-killing ability has been observed when Caerin 1.1 and 1.9 are combined with radiotherapy. nih.govusc.edu.au Radiolabeling Caerin 1.9 has also shown improved inhibition of cancer cell viability in vitro and accumulation in tumor tissue in vivo, suggesting potential for combined diagnostic and therapeutic approaches. nih.govusc.edu.au The combination of Caerin 1.1 and 1.9 with therapeutic vaccination and immune checkpoint inhibitors has also shown enhanced effects in tumor-bearing mice by modulating tumor-infiltrating immune cells. nih.govusc.edu.au

Here is a summary of some research findings in data tables:

Study TypeTarget Pathogen/Cell LineKey Finding
In Vitro (Antibacterial)Staphylococcus aureus, MRSA, Acinetobacter baumannii, Streptococcus haemolyticusCaerin 1.1/1.9 showed high inhibitory activity, comparable or superior to some conventional antibiotics. nih.govusc.edu.au
In Vitro (Antibacterial)Diverse bacterial strainsCaerin 1 peptides exhibit broad-spectrum activity with low resistance development. nih.govusc.edu.au
In Vitro (Antiviral)HIVCaerin 1 peptides inhibited infection with low toxicity to normal cells. nih.govusc.edu.auresearchgate.netnih.gov
In Silico (Antiviral)SARS-CoV-2 (Spike protein)This compound and 1.10 showed high interaction, suggesting potential inhibition of viral entry. nih.govusc.edu.auresearchgate.netnih.govresearchgate.net
In Vitro (Anticancer)Cervical, Breast, Thyroid, Melanoma cancer cell linesCaerin 1.1/1.9 significantly inhibited proliferation with selective cytotoxicity. nih.govusc.edu.au
Animal Model (Antibacterial)Murine skin MRSA infectionCaerin 1.1/1.9 gel inhibited bacterial growth in vivo. nih.govusc.edu.auresearchgate.net
Animal Model (Anticancer)TC-1 and B16 tumor modelsIntratumoral Caerin 1.1/1.9 inhibited tumor growth, involving immune response. nih.govusc.edu.au
In Vitro (Synergy)MRSA, A. baumanniiCombination of Caerin 1.1 and 1.9 showed additive antibacterial effects. nih.govnih.govusc.edu.auresearchgate.net
Animal Model (Synergy)Tumor-bearing mice + RadiotherapyCaerin 1.1/1.9 combined with radiotherapy showed synergistic tumor-killing ability. nih.govusc.edu.au
Animal Model (Synergy)Tumor-bearing mice + ImmunotherapyCaerin 1.1/1.9 enhanced efficacy of therapeutic vaccination and immune checkpoint inhibitors. nih.govusc.edu.au

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar of Caerin 1.6

Methodologies for Solid-Phase and Solution-Phase Chemical Synthesis of Caerin-1.6

The synthesis of peptides like this compound is typically achieved through established chemical methodologies, primarily solid-phase peptide synthesis (SPPS) and, for certain applications, solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where the peptide chain is built stepwise while anchored to an insoluble polymer resin. This method, pioneered by Merrifield, allows for the facile removal of excess reagents and byproducts by simple washing and filtration steps, streamlining the synthesis process compared to traditional solution-phase methods. SPPS generally proceeds in a C-to-N direction, with protected amino acids sequentially coupled to the growing peptide chain on the resin. The use of solid-phase resins is mentioned in the context of this compound peptide synthesis. SPPS is particularly advantageous for synthesizing peptides up to approximately 80 amino acids in length and is amenable to automation and the production of functionalized peptides.

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves coupling amino acids or peptide fragments in a homogeneous liquid phase. While SPPS is often preferred for its efficiency and ease of purification, LPPS still holds niche applications, particularly for large-scale synthesis of shorter peptides or for the incorporation of specific modifications that are challenging on a solid support. LPPS allows for direct process monitoring, such as by HPLC, but can face solubility issues for longer peptides and is generally a slower process requiring more extensive purification steps for intermediates.

The choice between SPPS and LPPS for this compound or its analogues depends on factors such as the desired peptide length, scale of synthesis, complexity of the sequence, and the nature of any planned modifications.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of this compound analogues and derivatives are pursued to investigate the structural determinants of its biological activity and to develop compounds with enhanced potency, specificity, or stability. This involves systematic modifications to the peptide sequence and structure.

Systematic Amino Acid Substitutions and Truncation Studies

Systematic amino acid substitutions and truncation studies are fundamental approaches in peptide SAR investigations. By altering individual amino acids or removing residues from either the N- or C-terminus, researchers can probe the contribution of specific positions and regions to the peptide's activity.

Studies on caerin peptides have included truncation and alanine (B10760859) scan experiments. Truncation involves synthesizing shorter versions of the peptide to determine the minimal sequence required for activity. Alanine scanning is a technique where each amino acid residue in the sequence is individually replaced by alanine (or another small, neutral amino acid) to assess the importance of the original residue's side chain for function. These systematic changes help identify critical amino acids or segments involved in interactions with target membranes or receptors. Amino acid substitutions have been shown in other contexts to impact protein function and binding. Similarly, truncation can affect protein expression and function.

N-Terminal and C-Terminal Chemical Modifications and Their Effects

Chemical modifications at the N- and C-termini of peptides can significantly influence their properties, including stability, charge, and interaction with biological membranes. Synthetically modified caerin peptides have been investigated, involving N-terminal amino acid replacements and C-terminal amidation.

N-terminal modifications, such as acetylation, can neutralize the positive charge of the N-terminus and potentially increase peptide stability by preventing degradation by exopeptidases. This modification can mimic the naturally occurring N-acetylation found in many proteins.

C-terminal modifications, such as amidation, convert the terminal carboxyl group into a primary amide, neutralizing the negative charge at the C-terminus. C-terminal amidation is a common post-translational modification in naturally occurring peptides and can impact peptide conformation and biological activity. It can also prevent degradation by carboxypeptidases and influence interactions with cell membranes. These terminal modifications can be introduced during solid-phase synthesis depending on the chosen resin and cleavage conditions.

Cyclization and Conformationally Constrained Peptide Strategies

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can enhance its stability, improve binding affinity and specificity, and increase resistance to proteolytic degradation. By fixing the peptide into a specific conformation, cyclization can mimic the bioactive structure that interacts with its target.

Various cyclization strategies are employed, including head-to-tail, sidechain-to-sidechain, and head-to-sidechain cyclizations. These can be achieved through the formation of amide bonds, disulfide bridges (if cysteine residues are present), lactam bridges, or hydrocarbon staples. The synthesis of cyclic peptides often requires specialized techniques and can involve on-resin cyclization approaches. Conformationally constrained peptides, whether through cyclization or the incorporation of constrained amino acid mimetics, are valuable tools for probing the relationship between peptide structure and function and for developing more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized derivatives and to gain insights into the molecular features that are important for activity.

QSAR modeling has been applied to antimicrobial peptides, including caerins like Caerin 1.6 and Caerin 1.10, to understand the physicochemical parameters that govern their activity. The process typically involves:

Defining the biological activity to be modeled.

Calculating molecular descriptors that represent various structural and physicochemical properties of the peptides (e.g., hydrophobicity, charge, size, conformational flexibility).

Developing a statistical model that correlates the descriptors with the observed biological activity using methods such as multiple linear regression or machine learning techniques.

Validating the model to ensure its robustness and predictive ability.

QSAR modeling can guide the rational design of this compound derivatives by identifying key structural features that contribute to desired biological effects, such as antimicrobial potency or selectivity.

Peptide Engineering Approaches for Optimized Biological Specificity and Potency

Peptide engineering encompasses a range of strategies aimed at designing and modifying peptides to optimize their biological properties. For this compound, peptide engineering approaches are used to enhance its potency against specific targets, improve its selectivity towards microbial cells over host cells, and increase its stability in biological environments.

These approaches integrate insights gained from SAR studies, QSAR modeling, and knowledge of peptide structure-function relationships. Strategies include:

Amino acid substitutions: Introducing specific amino acids to alter charge distribution, hydrophobicity, or introduce functional groups for conjugation.

Terminal modifications: Modifying the N- or C-terminus to improve stability or alter interactions.

Backbone modifications: Incorporating non-natural amino acids or modifying the peptide backbone to enhance stability or constrain conformation.

Cyclization: Introducing cyclic constraints to rigidify the peptide structure and favor bioactive conformations.

Conjugation: Attaching other molecules, such as lipids or polymers, to the peptide to improve pharmacokinetic properties or target delivery.

Peptide engineering, guided by a detailed understanding of this compound's SAR, allows for the rational design of novel analogues with optimized biological profiles for potential applications.

Advanced Methodologies for Caerin 1.6 Research

Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC, BLI)

Biophysical techniques are essential for quantitatively characterizing the interactions between Caerin-1.6 and its potential targets, such as bacterial membranes or specific proteins. Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are prominent label-free methods used for this purpose.

SPR is a widely used label-free technique that measures the real-time binding kinetics, affinity, and concentration of biomolecular interactions by monitoring changes in the refractive index near a sensor surface where one binding partner is immobilized. xantec.comreichertspr.comnicoyalife.com It is considered a gold standard for studying interactions involving a wide variety of molecules, including peptides and proteins. xantec.comreichertspr.com SPR can provide high-quality data with moderate throughput and relatively small sample consumption. xantec.comreichertspr.com It can also be used to analyze interactions with immobilized bacterial biofilms or tumoral cell lines. nih.gov

ITC directly measures the heat released or absorbed during a biomolecular binding event, providing a quantitative thermodynamic characterization in solution. reichertspr.comnicoyalife.cominstruct-eric.org A key advantage of ITC is its ability to determine multiple binding parameters, including stoichiometry, association constant, and binding enthalpy, in a single experiment without requiring sample labeling. nicoyalife.cominstruct-eric.org It is a true in-solution technique with virtually no size limits for binding partners. instruct-eric.org

BLI is another label-free technology used for measuring biomolecular interactions in real-time. reichertspr.comnicoyalife.cominstruct-eric.org It quantifies biomolecules adsorbed to the tips of optical fibers by analyzing the interference pattern of white light. reichertspr.comnicoyalife.com Similar to SPR, immobilization of a ligand to the sensor surface is required for BLI. xantec.comreichertspr.com BLI provides direct binding affinities and rates of association and dissociation, as well as concentration measurements. xantec.comreichertspr.com It is a fast and high-throughput technique. instruct-eric.org

While specific published data on this compound using these techniques were not extensively found in the search results, these methods are standard for characterizing the interactions of antimicrobial peptides with membranes and other biological molecules to understand their mechanisms of action. Studies on other antimicrobial peptides have utilized SPR to study interactions with lipid nanoparticles and bacterial biofilms. nih.gov ITC has been used for quantitative thermodynamic characterization of protein-protein interactions. instruct-eric.orgresearchgate.net BLI also serves as a tool for quantifying biomolecular interactions, providing affinity and kinetic data. xantec.comreichertspr.cominstruct-eric.org

High-Throughput Screening Platforms for this compound Derivative Evaluation

High-throughput screening (HTS) platforms are crucial for the rapid evaluation of large libraries of this compound derivatives or analogs to identify compounds with enhanced activity or desirable properties. HTS automates the testing of numerous compounds against a specific biological target or for a particular biological activity. biocompare.combmglabtech.comjapsonline.com

These platforms typically involve miniaturization, automation using robotics, and various assay readouts. bmglabtech.comjapsonline.com Samples are usually prepared in arrayed formats, such as 96-, 384-, or 1536-well plates. bmglabtech.comoregonstate.edu HTS can accelerate target analysis by quickly screening large-scale compound libraries in a cost-effective manner. bmglabtech.com

Various HTS assays have been established for discovering and evaluating antimicrobial peptides. creative-biolabs.com Examples include cell-based assays, fluorescence-based assays, and luminescence-aided assays that can screen many candidate peptides rapidly. creative-biolabs.comresearchgate.net The SPOT technique, which involves synthesizing peptide arrays on cellulose, provides a fast and cost-efficient method for high-throughput screening of antimicrobial activity. researchgate.netspringernature.comnih.gov This technique can be coupled with sensitive detection methods, such as using bacterial strains engineered to express luminescence, where light intensity is dependent on bacterial energy levels. researchgate.netspringernature.com

HTS can reveal the mechanism of action of antibacterial activity and is used in the discovery of new drugs against multidrug-resistant bacteria. creative-biolabs.comresearchgate.net It can also be applied to screen for compounds with specific modes of action or to characterize metabolic and pharmacokinetic data. japsonline.com

While direct HTS data for this compound derivatives was not specifically found, the principles and techniques of HTS are directly applicable to the evaluation of modified this compound peptides to identify improved candidates for further development.

Imaging Techniques for Subcellular Localization and Dynamic Tracking of this compound

Imaging techniques, particularly fluorescence microscopy, are invaluable for visualizing the interaction of this compound with bacterial cells and determining its subcellular localization and dynamic behavior. These methods provide spatial and temporal information about where and when the peptide acts. nih.gov

Fluorescence microscopy, including confocal and widefield microscopy, is commonly used in conjunction with phase contrast microscopy to image antimicrobial peptide mechanisms in space and time. nih.gov Fluorescent labeling of the peptide itself or cellular components allows for direct observation of peptide binding sites and effects on cellular sub-regions. nih.goved.ac.uknih.gov Time-lapse imaging creates movies to monitor dynamic changes in response to peptides. nih.govfrontiersin.org

Different fluorescent labeling schemes and dyes can be used to track peptide localization and assess membrane integrity. For example, using fluorescently labeled peptides in combination with membrane dyes or reporter dyes (like Sytox Green for cytoplasmic membrane permeabilization or periplasmic GFP) can help differentiate between membrane localization and translocation into the cell. nih.govnih.govfrontiersin.org Confocal microscopy allows for imaging optical "slices" through a bacterial cell (z-stacks) to distinguish between membrane-localized and internalized signals. nih.gov Total Internal Reflection Fluorescence (TIRF) microscopy offers high resolution and signal-to-noise ratio for imaging events near the cell surface. nih.gov

Studies on other antimicrobial peptides demonstrate the power of these techniques. Fluorescently tagged peptides have been used to visualize their localization in cells and study their mechanism of action. ed.ac.uknih.gov Live-cell imaging with fluorescently labeled AMPs has shown dynamic killing of bacteria and provided insights into translocation mechanisms. frontiersin.org Combining different fluorescent probes can track the sequence of events leading to peptide-induced effects. frontiersin.org

While specific imaging studies on this compound were not detailed in the search results, these advanced imaging techniques are standard tools in antimicrobial peptide research to visually investigate their interactions with target cells and understand their spatiotemporal activity.

Proteomics and Metabolomics Approaches to Elucidate Cellular Responses to this compound

Proteomics and metabolomics provide system-level insights into the cellular responses of bacteria or host cells upon exposure to this compound. These approaches involve the large-scale study of proteins (proteomics) and metabolites (metabolomics) within a biological system.

Proteomics, often utilizing mass spectrometry, can identify and quantify changes in protein abundance and modifications in response to antimicrobial peptides. mdpi.comnih.govacs.orgresearchgate.netnih.gov This can reveal microbial stress responses and alterations in cellular processes induced by the peptide. mdpi.comnih.gov Differential protein expression analysis can identify proteins whose synthesis is altered by the peptide's action. mdpi.com Studies on other antimicrobial peptides have used quantitative proteomics to show that peptides can disrupt energy metabolism, interfere with protein homeostasis, and inhibit essential synthesis pathways in bacteria. acs.org Proteomic analysis can also shed light on bacterial adaptation and mechanisms of resistance or tolerance development. researchgate.netnih.gov

Metabolomics involves the comprehensive analysis of metabolites, which are the end products of cellular processes. ualberta.caualberta.ca Changes in metabolite profiles can indicate alterations in metabolic pathways and cellular functions in response to a stimulus like an antimicrobial peptide. Integrated proteomics and metabolomics analysis can provide a more comprehensive understanding of the cellular response by linking changes in protein expression to alterations in metabolic pathways. nih.gov Studies have used integrated proteomics and metabolomics to identify altered pathways, such as those involved in energy metabolism and amino acid metabolism, in response to challenges like vaccination. nih.govmedrxiv.org

Although specific proteomic or metabolomic studies on this compound were not found, these 'omics' approaches are powerful tools in the broader field of antimicrobial research to elucidate the complex cellular mechanisms affected by peptide treatment. They can identify key pathways and processes involved in the cellular response, providing valuable information for understanding the peptide's mechanism of action and potential resistance mechanisms.

In Silico Approaches: Molecular Docking and Dynamics Simulations

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, play a significant role in understanding the interactions of this compound at the atomic level and predicting its behavior. nih.govijbiotech.combiorxiv.orgnih.govijbiotech.comscienceopen.commdpi.comresearchgate.net

Molecular docking is used to predict the preferred binding orientation and affinity of a peptide (like this compound) to a target molecule, such as a protein or a lipid bilayer. scienceopen.commdpi.com It explores different poses of the peptide within the target's binding site and estimates the binding energy. scienceopen.com Studies have used molecular docking to investigate the potential interactions of this compound and Caerin-1.10 with the spike protein of SARS-CoV-2, suggesting an affinity for a specific residue in the S2 subunit. researchgate.net

Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the peptide and its target, providing insights into the stability of the complex, conformational changes, and the dynamics of interaction. nih.govijbiotech.combiorxiv.orgnih.govijbiotech.comscienceopen.commdpi.com MD simulations can be used to study the permeation potential of peptides with bacterial membrane bilayers, modeled with lipid compositions resembling biological samples. ijbiotech.comnih.govijbiotech.com They can illustrate changes in peptide structure, orientation, and hydration during interaction with membranes. nih.govbiorxiv.org MD simulations can also provide free energy landscapes for peptide translocation across membranes, highlighting favorable binding regions and energy barriers. nih.govbiorxiv.org For example, MD simulations have been used to study the interaction of the antimicrobial peptide CM15 with bacterial membranes, revealing the role of specific residues and lipids in stability and interaction. ijbiotech.comnih.govijbiotech.com They can also show how a peptide's secondary structure changes upon contact with lipids. ijbiotech.comijbiotech.com

While detailed MD simulations specifically on this compound's interaction with bacterial membranes were not prominently found, the application of these techniques to other antimicrobial peptides, including this compound's interaction with viral proteins, demonstrates their utility in predicting and understanding the molecular basis of peptide activity and interaction. nih.govijbiotech.combiorxiv.orgnih.govijbiotech.comresearchgate.net

Conceptual Challenges and Future Trajectories in Caerin 1.6 Research

Bridging In Silico Predictions with Robust Experimental Validation

A critical challenge in Caerin-1.6 research, as with many AMPs, lies in effectively bridging computational predictions with rigorous experimental validation. In silico studies, utilizing computational tools and databases, have been instrumental in identifying potential interactions and mechanisms of action for this compound. For instance, recent in silico work suggested that this compound, along with Caerin-1.10, could interact significantly with the Arg995 residue in the S2 subunit of the SARS-CoV-2 spike protein, potentially reducing its interaction with the ACE2 receptor and suggesting a therapeutic avenue for viral infections. nih.govusc.edu.auresearchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pub

However, the accuracy and reliability of these computational findings are contingent upon subsequent experimental verification. While in silico models can rapidly screen large datasets and propose hypotheses, their predictions need to be validated through in vitro and in vivo experiments to confirm biological activity, understand complex interactions within physiological systems, and assess potential off-target effects. crownbio.comfrontiersin.org The challenge lies in designing and conducting experiments that can accurately and comprehensively test the predictions generated computationally. This includes developing appropriate experimental models that mimic the target environment, optimizing assay conditions, and employing sensitive detection methods to quantify the effects of this compound. The integration of advanced computational methods with robust experimental frameworks is crucial for ensuring that in silico insights translate into actionable biological understanding and potential applications. crownbio.com

Strategies for Mitigating Potential Resistance Development to this compound

While this compound and other AMPs are often highlighted for their low tendency to induce resistance compared to conventional antibiotics, the potential for resistance development, however slow, cannot be entirely discounted. nih.govusc.edu.auencyclopedia.pub The multi-hit mechanism of action, often involving membrane disruption, is believed to contribute to this low resistance propensity. nih.govusc.edu.au However, microorganisms possess diverse mechanisms to adapt and develop resistance to antimicrobial agents.

Future research needs to focus on strategies to further mitigate or prevent the emergence of resistance to this compound. This could involve detailed investigations into the specific mechanisms by which bacteria might develop tolerance or resistance to its effects. Understanding these mechanisms at a molecular level is essential for designing counter-strategies. Potential approaches include exploring combination therapies where this compound is used in conjunction with existing antibiotics or other antimicrobial agents. nih.govusc.edu.au Studies have shown that combining AMPs with conventional antibiotics can enhance bacteria-killing efficacy and potentially reduce the likelihood of resistance development to either agent alone. nih.govusc.edu.au Furthermore, research into structural modifications of this compound could yield analogs with altered properties that are less susceptible to resistance mechanisms.

Integration of Advanced Computational Design with Synthetic Biology for Novel this compound-Based Molecules

The convergence of advanced computational design and synthetic biology offers a powerful avenue for developing novel molecules based on the this compound scaffold. Computational design tools can be used to predict the structure-activity relationships of this compound and design modified peptides with enhanced efficacy, specificity, or stability. caltech.eduresearchgate.netamazon.com These tools can explore a vast sequence space, identifying potential modifications that could improve binding affinity to target membranes or proteins, reduce susceptibility to degradation, or minimize potential interactions with host cells.

Synthetic biology provides the tools and methodologies to synthesize these computationally designed peptide sequences. caltech.eduresearchgate.neteurekaselect.comnih.gov This integration allows for the rapid prototyping and testing of novel this compound analogs. Furthermore, synthetic biology approaches could enable the development of engineered biological systems, such as bacteria or other microorganisms, that produce this compound or its derivatives, potentially offering cost-effective and scalable production methods. caltech.eduresearchgate.neteurekaselect.comucl.ac.uk Challenges in this area include accurately predicting the biological activity of computationally designed sequences and efficiently synthesizing and purifying complex peptide structures.

Elucidating the Ecological and Evolutionary Significance of this compound in its Natural Habitat

Understanding the ecological and evolutionary significance of this compound in the natural habitat of Australian tree frogs is crucial for a holistic understanding of its biological role and potential applications. These peptides are part of the innate immune system of the frogs, providing a defense mechanism against a wide range of potential pathogens in their environment. nih.gov

Future research should aim to elucidate the specific environmental pressures that led to the evolution and maintenance of this compound diversity within frog populations. This includes studying the microbial communities present in the frogs' habitat and on their skin, and investigating how this compound interacts with these microbes. westberks.gov.ukcieem.netnatureserve.orgact.gov.auresearchgate.net Research could also explore the potential for co-evolution between this compound and specific pathogens, shedding light on the dynamics of antimicrobial peptide resistance in a natural setting. quora.comwordpress.com Understanding the ecological context can provide valuable insights into the peptide's stability, spectrum of activity, and potential for adaptation, which could inform the design of more effective therapeutic agents.

Identifying Novel Biological Targets and Underexplored Therapeutic Avenues for this compound

While this compound is known for its antimicrobial properties, particularly against bacteria, identifying novel biological targets and exploring underexplored therapeutic avenues represents a significant future direction. nih.govusc.edu.au The initial focus has often been on its ability to disrupt bacterial membranes. However, AMPs can have diverse mechanisms of action and interact with various biological molecules.

Future research should employ high-throughput screening and advanced molecular techniques to identify additional cellular or molecular targets of this compound in both microbial and potentially mammalian cells. This could reveal novel mechanisms of action beyond membrane disruption. Furthermore, exploring therapeutic applications beyond direct antimicrobial effects is warranted. Given the potential interaction with viral proteins suggested by in silico studies, experimental validation of its antiviral activity against a broader range of viruses is an important avenue. nih.govusc.edu.auresearchgate.netresearchgate.netmdpi.comresearchgate.netencyclopedia.pub Additionally, some AMPs have shown immunomodulatory or anticancer activities. nih.govusc.edu.au Investigating these potential effects for this compound could uncover entirely new therapeutic possibilities. Identifying these underexplored avenues requires a combination of targeted hypothesis-driven research and unbiased screening approaches. researchgate.netfortunejournals.comtexas.govnih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers identify the structural and functional domains of Caerin-1.6 to inform experimental design?

  • Methodological Answer : Use biophysical techniques such as circular dichroism (CD) spectroscopy to analyze secondary structures and nuclear magnetic resonance (NMR) for tertiary structure mapping. Pair these with mutagenesis studies to isolate functional domains. Validate findings using antimicrobial assays against model pathogens (e.g., E. coli, S. aureus) to correlate structure with activity .
  • Key Considerations : Ensure experimental protocols align with reproducibility standards by detailing buffer conditions, peptide concentrations, and instrumentation parameters in the methods section .

Q. What in vitro models are appropriate for assessing this compound’s mechanism of action against bacterial membranes?

  • Methodological Answer : Employ liposome leakage assays to mimic bacterial membranes, using fluorescent dyes (e.g., calcein) to quantify membrane disruption. Combine with transmission electron microscopy (TEM) to visualize pore formation. Include negative controls (e.g., non-antimicrobial peptides) to confirm specificity .
  • Data Contradiction Analysis : If results conflict with existing literature (e.g., discrepancies in pore size), re-evaluate lipid composition of liposomes or peptide-to-lipid ratios, as these factors significantly influence outcomes .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability and bioavailability in physiological environments for in vivo studies?

  • Methodological Answer : Conduct stability assays under simulated physiological conditions (e.g., serum-containing media, varied pH levels) using high-performance liquid chromatography (HPLC) to monitor degradation. To enhance bioavailability, explore formulation strategies like liposomal encapsulation or PEGylation, and validate efficacy via murine infection models .
  • Data Contradiction Analysis : If stability data conflicts with in vivo results, assess whether formulation excipients interact with this compound’s active domains using molecular dynamics simulations .

Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Apply mixed-effects models to account for variability in cell lines (e.g., immortalized vs. primary cells) and experimental batches. Use meta-analysis frameworks to synthesize data from independent studies, weighting results by sample size and assay sensitivity .
  • Ethical Considerations : Ensure cytotoxicity studies adhere to ethical guidelines by using validated cell lines and minimizing redundant experiments through systematic literature reviews .

Q. How can this compound’s synergistic effects with conventional antibiotics be systematically evaluated?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Follow up with time-kill curves to assess dynamic interactions. Use transcriptomic profiling (RNA-seq) to identify pathways modulated by combination therapy, comparing results with single-agent treatments .
  • Novelty Check : Avoid redundancy by consulting databases like PubMed for prior synergy studies on related antimicrobial peptides .

Contradiction Resolution & Frameworks

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s immunomodulatory vs. direct antimicrobial roles?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. For example, if immunomodulatory data conflicts with antimicrobial assays, design dual-pathway experiments (e.g., cytokine profiling alongside bacterial viability tests) to resolve mechanistic ambiguity .
  • Systematic Review Integration : Use PRISMA guidelines to synthesize evidence from heterogeneous studies, highlighting methodological disparities (e.g., peptide purity levels, assay endpoints) as potential sources of contradiction .

Q. How should researchers address discrepancies in this compound’s efficacy across Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Conduct comparative proteomic analyses of bacterial membrane proteins pre- and post-treatment to identify peptide resistance mechanisms. Validate findings with isogenic mutant strains lacking key membrane components (e.g., LPS in Gram-negative bacteria) .
  • Theoretical Alignment : Frame the research question using the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: untreated controls; Outcome: membrane integrity metrics) to ensure clarity and measurability .

Best Practices for Reproducibility

Q. What minimal reporting standards are critical for this compound studies to ensure reproducibility?

  • Methodological Answer : Disclose peptide synthesis methods (e.g., solid-phase vs. recombinant), purity levels (HPLC/MS data), and storage conditions. For antimicrobial assays, specify inoculum size, growth media, and endpoint criteria (e.g., MIC vs. MBC) .
  • Data Sharing : Deposit raw data (e.g., spectroscopy files, survival curves) in repositories like Zenodo, linking to DOIs in publications .

Q. How can researchers validate this compound’s activity in biofilms without conflating dispersal and bactericidal effects?

  • Methodological Answer : Use confocal microscopy with live/dead staining to spatially resolve biofilm viability. Couple with quantitative PCR (qPCR) to measure dispersal gene expression (e.g., ica operon in S. epidermidis) .
  • Ethical Alignment : Address potential overinterpretation by statistically separating dispersal and killing effects using ANOVA with post-hoc tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.